molecular formula C23H16N2O2 B8572499 2-Hydroxy-N-phenyl-11H-benzo[A]carbazole-3-carboxamide CAS No. 84809-05-2

2-Hydroxy-N-phenyl-11H-benzo[A]carbazole-3-carboxamide

Cat. No.: B8572499
CAS No.: 84809-05-2
M. Wt: 352.4 g/mol
InChI Key: YPOXSLZIYJHIQI-UHFFFAOYSA-N
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Description

2-Hydroxy-N-phenyl-11H-benzo[A]carbazole-3-carboxamide is a useful research compound. Its molecular formula is C23H16N2O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

84809-05-2

Molecular Formula

C23H16N2O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-hydroxy-N-phenyl-11H-benzo[a]carbazole-3-carboxamide

InChI

InChI=1S/C23H16N2O2/c26-21-13-18-14(12-19(21)23(27)24-15-6-2-1-3-7-15)10-11-17-16-8-4-5-9-20(16)25-22(17)18/h1-13,25-26H,(H,24,27)

InChI Key

YPOXSLZIYJHIQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Hydroxy-11H-benzo(a)carbazole-3-carboxylic acid (0.5 gram, 1.8 millimoles) was reacted with aniline (0.44 gram, 4.5 millimoles) in 10 milliliters of o-dichlorobenzene in the presence of a condensing reagent, phosphorus oxychloride (0.37 gram, 2.4 millimoles), at reflux under a nitrogen atmosphere. After 5 hours, TLC analysis revealed that the starting acid was consumed, but that no anilide product, 2-hydroxy-11H-benzo(a)carbazole-3-carboxanilide, was formed.
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0.5 g
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reactant
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0.44 g
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reactant
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0.37 g
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reactant
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Synthesis routes and methods II

Procedure details

The aromatic ester is reacted with an aniline in a solvent and heating to form the anilide product. The reaction temperature can be varied to from about 140° C. to about 280° C. or above. Specifically, phenyl 2-hydroxy-11H-benzo(a)carbazole-3-carboxylate can be reacted with aniline in methyl N-pyrrolidinone at about 250° C. The ratio of the phenyl ester to aniline can vary, for example, from about 1:1 equivalent and up to about 20 equivalents. After the reaction is completed, the product mixture is cooled to room temperature, about 25° C., and discharged into an acidic aqueous solution, such as a 5 percent HCl ice cold solution. The precipitated anilide product, such as 2-hydroxy-11H-benzo(a)carbazole-3-carboxanilide, is isolated by filtration and washed with water and methanol. Purification can be accomplished by first dissolving the crude product in a hot solvent, such as DMF, and then precipitating the product by adding water or methanol, or a mixture of methanol and water. The purified product is then characterized by melting point, IR, mass spectrometry, NMR spectroscopy, especially 13C NMR as well as elemental analysis.
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0 (± 1) mol
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[Compound]
Name
methyl N-pyrrolidinone
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solvent
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[Compound]
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phenyl ester
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reactant
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[Compound]
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HCl ice
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Synthesis routes and methods III

Procedure details

The phenyl 2-hydroxy-11H-benzo(a)carbazole-3-carboxylate obtained from Example I (5 grams, 14 millimoles), aniline (27.5 grams, 280 millimoles) and 15 milliliters of N-methyl pyrrolidinone were charged in a 100 milliliter 3-neck flask equipped with a magnetic stirrer and a nitrogen inlet. The resulting mixture was stirred and was heated to reflux at an oil bath temperature of ~250° C. under a nitrogen atmosphere. After 3 hours, TLC analysis revealed that all the starting phenyl ester was consumed. The mixture was cooled to room temperature and was poured into a 1 liter beaker containing 400 milliliters of ice cold 5 percent HCl. The yellow precipitate obtained was isolated by filtration. After washing with water (~200 milliliters) and ~20 milliliters of methanol and vacuum drying, 5.0 grams of crude product resulted. This product was then recrystallized from a mixture of DMF/MeOH/H2O (~30 milliliter each) yielding 4.4 grams (88 percent) of 2-hydroxy-11 H-benzo(a)carbazole-3-carboxanilide.
Quantity
5 g
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27.5 g
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reactant
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Quantity
15 mL
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solvent
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[Compound]
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phenyl ester
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0 (± 1) mol
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